molecular formula C16H17NO4 B1420842 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid CAS No. 1221724-77-1

7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid

Cat. No.: B1420842
CAS No.: 1221724-77-1
M. Wt: 287.31 g/mol
InChI Key: XZTIGXRGMUHWCL-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid is fundamentally based on a saturated isoindole core structure that has undergone complete hydrogenation of the aromatic benzene ring portion. This octahydro configuration results in a fully saturated bicyclic system where the original isoindole framework maintains its characteristic fused ring arrangement while eliminating the aromatic character of one ring. The compound features a seven-membered saturated ring fused to a five-membered lactam ring, creating a rigid bicyclic framework that constrains molecular flexibility and influences three-dimensional conformation.

The stereochemical configuration of this compound presents multiple chiral centers within the saturated ring system, with the 4-position bearing the carboxylic acid substituent and the 7-position containing the methyl group creating significant steric interactions. The nitrogen atom at the 2-position carries a phenyl substituent, which introduces additional conformational considerations due to the potential for restricted rotation around the nitrogen-phenyl bond. The dioxo functionality, consisting of two carbonyl groups at positions 1 and 3, maintains the characteristic phthalimide-like structure while participating in the overall electronic distribution of the molecule.

Properties

IUPAC Name

7-methyl-1,3-dioxo-2-phenyl-3a,4,5,6,7,7a-hexahydroisoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-9-7-8-11(16(20)21)13-12(9)14(18)17(15(13)19)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTIGXRGMUHWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1C(=O)N(C2=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of N-Substituted Phthalimide Derivatives

This method involves the cyclization of N-phenylphthalimide derivatives with methylating agents and subsequent oxidation.

Stepwise Procedure:

Step Description Reagents & Conditions References
1 N-alkylation of phthalimide Sodium hydride (NaH) or potassium tert-butoxide with methyl iodide (CH3I) in DMF at 0°C to room temperature ,
2 Cyclization to isoindole Heating of N-methylated phthalimide with aromatic aldehydes or ketones under acidic or basic conditions ,
3 Introduction of phenyl group Grignard reagents (phenylmagnesium bromide) addition to the intermediate
4 Methylation at the 7-position Use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions ,
5 Oxidation to introduce carboxylic acid Oxidants like potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in aqueous media ,

Notes:

  • The cyclization step typically occurs under reflux with acid or base catalysis.
  • Methylation at specific positions is achieved via regioselective electrophilic substitution.
  • Oxidation conditions are carefully controlled to prevent over-oxidation or degradation.

Multi-Component Condensation Approach

An alternative involves multi-component reactions, combining phenylamine, glyoxal, and methyl derivatives to form the isoindole core.

Procedure:

  • React phenylamine with glyoxal in aqueous or alcoholic media to form a phenylimine intermediate.
  • Cyclize the imine with methyl acetoacetate or methyl malonate derivatives under acidic catalysis.
  • Hydrolyze ester groups to obtain the free carboxylic acid.

Research Findings:

  • This approach is supported by procedures documented in organic synthesis literature, emphasizing mild conditions and high yields.
  • The use of glyoxal ensures the formation of the dioxo and isoindole functionalities simultaneously.

Oxidative and Hydrolytic Functionalization

Post-cyclization, the methyl and carboxylic acid groups are introduced through:

  • Methylation: Using methyl iodide or dimethyl sulfate in the presence of base such as potassium carbonate.
  • Carboxylation: Via oxidative cleavage or hydrolysis of ester intermediates, employing reagents like potassium permanganate or sodium hydroxide.

Example:

  • Methylation of the isoindole nitrogen or carbon centers under basic conditions.
  • Hydrolysis of methyl esters using aqueous sodium hydroxide to yield the free acid.

Data Table Summarizing Preparation Methods

Method Key Reagents Main Reactions Advantages Limitations References
Cyclization of N-phenylphthalimide derivatives NaH, CH3I, KMnO4 Cyclization, methylation, oxidation High regioselectivity, well-established Multi-step, requires purification ,,
Multi-component condensation Phenylamine, glyoxal, methyl acetoacetate Imine formation, cyclization, hydrolysis Mild conditions, high yields Less control over regioselectivity ,
Oxidative functionalization KMnO4, NaOH Hydrolysis of esters, oxidation Efficient for carboxylic acid formation Over-oxidation risk ,

Notes on Reaction Conditions and Purification

  • Temperature Control: Many steps require low-temperature conditions (e.g., –78°C) for selective methylation or imine formation.
  • Solvent Choice: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and toluene are common solvents.
  • Purification: Column chromatography on silica gel using mixtures of hexane/ethyl acetate or ethyl acetate/hexane is standard for isolating pure intermediates and final products.
  • Yield Optimization: Reactions are optimized by controlling stoichiometry, reaction time, and temperature to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as carboxylic acid and ketone allows for diverse chemical transformations.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed

The reactions can lead to the formation of various derivatives, such as esters, amides, and other functionalized compounds, depending on the reagents and conditions used.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds structurally similar to 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid. The following points summarize its anticancer applications:

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation .
    • It has shown effectiveness against various cancer cell lines, including the MCF-7 breast cancer cell line, demonstrating significant cell growth inhibition compared to standard chemotherapeutics like Doxorubicin .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of this compound exhibited strong anticancer activity, with specific derivatives showing enhanced efficacy against cancer cells .

Anti-inflammatory Effects

The presence of specific functional groups in the compound suggests potential anti-inflammatory properties:

  • Research Findings :
    • Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures, indicating a potential application in treating inflammatory diseases .

Applications in Drug Development

The unique structure of 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid positions it as a valuable scaffold for drug development:

Application Area Potential Benefits Example Studies
Anticancer TherapyInduces apoptosis and inhibits proliferationStudies on MCF-7 cell line
Anti-inflammatory AgentsReduces inflammation markersIn vitro studies on cytokine inhibition
Novel Drug DesignServes as a scaffold for synthesizing new therapeuticsResearch into structural derivatives

Mechanism of Action

The mechanism by which 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities:

Compound Name / Identifier Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound Octahydroisoindole 7-methyl, 1,3-dioxo, 2-phenyl, 4-carboxylic acid ~291.3 (estimated) High hydrogen-bonding potential, moderate lipophilicity
(4R,4aR,7aS*)-5-Oxo-6-phenyl-furoisoindole-4-carboxylic acid Furo-isoindole 5-oxo, 6-phenyl, fused furan ring, 4-carboxylic acid ~297.3 Chain-forming hydrogen bonds (O—H···O), C—H···π interactions
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole 7-chloro, 3-methyl, 2-carboxylic acid ~209.6 High lipophilicity (Cl, CH₃), R&D use only (non-medicinal)
(4aR,10aS)-Phenanthrene-4a-carboxylic acid Octahydrophenanthrene 5,6-dihydroxy, 7-isopropyl, 1,1-dimethyl, 4a-carboxylic acid 332.4 Rigid tricyclic core, hydroxyl-enhanced solubility
Key Observations:
  • Hydrogen Bonding : The target compound and the furoisoindole analog exhibit strong hydrogen-bonding capacity (via carboxylic acid and dioxo groups), influencing solubility and crystallinity.
  • Lipophilicity : The chloro and methyl groups in the indole derivative increase lipophilicity, whereas the phenyl group in the target compound balances hydrophobicity with hydrogen bonding.
  • Structural Rigidity : The phenanthrene derivative has a larger, rigid tricyclic system, likely reducing conformational flexibility compared to the bicyclic isoindole core.

Crystallinity and Intermolecular Interactions

  • Furoisoindole Analog : Forms O—H···O hydrogen-bonded chains and weak C—H···π interactions, critical for crystal packing .

Biological Activity

7-Methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid is a complex organic compound with the molecular formula C16H17NO4C_{16}H_{17}NO_4 and a molecular weight of approximately 287.31 g/mol. This compound features a unique isoindole core with a dioxo functional group and a phenyl substituent, which are significant for its potential biological activities and chemical reactivity .

Pharmacological Properties

Research indicates that compounds similar to 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid may exhibit various pharmacological activities. The following table summarizes some of the potential biological activities based on structural analogs:

Compound NameBiological ActivityReference
Indole DerivativesInhibition of fructose-1,6-bisphosphatase
IsoindolesAnticancer properties and neuroprotective effects
Phenolic CompoundsAntioxidant activity

The biological activity of 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as fructose-1,6-bisphosphatase, which plays a crucial role in gluconeogenesis and may impact metabolic disorders .
  • Antioxidant Activity : The phenolic component suggests potential antioxidant properties, which can protect cells from oxidative stress .
  • Neuroprotective Effects : Isoindoles have been linked to neuroprotection, possibly through modulation of neuroinflammatory pathways.

Case Study 1: Enzyme Inhibition

A study focused on the design and synthesis of indole derivatives revealed that specific structural modifications could enhance their inhibitory effects on fructose-1,6-bisphosphatase. The most potent derivative exhibited an IC₅₀ value of 0.99 μM, indicating significant potential for metabolic regulation .

Case Study 2: Antioxidant Activity

Research into marine phenolics has shown that compounds with similar structures exhibit varying degrees of antioxidant activity. For instance, certain derivatives demonstrated EC₅₀ values ranging from 23 to 176 µg/mL in DPPH assays, highlighting their potential in combating oxidative stress .

Q & A

Q. What are the recommended synthetic routes for 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves multi-step cyclization reactions, such as refluxing precursors in acidic conditions with catalysts (e.g., acetic acid/sodium acetate systems). For example, analogous indole-carboxylic acid derivatives are synthesized via condensation of substituted amines or aldehydes under reflux, followed by purification via recrystallization . To optimize efficiency, factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) can systematically identify critical parameters, reducing trial-and-error experimentation .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC/UPLC with certified reference standards (e.g., USP-grade materials) ensures quantitative purity assessment .
  • NMR spectroscopy (1H/13C, DEPT) confirms stereochemistry and functional groups, particularly for the bicyclic isoindole core and carboxylic acid moiety.
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should follow ICH guidelines:

  • Forced degradation (e.g., exposure to heat, light, humidity) monitored via HPLC to detect decomposition products .
  • Long-term storage in inert atmospheres (argon) at controlled temperatures (-20°C), with periodic sampling to assess shelf life .

Advanced Research Questions

Q. How can computational methods streamline the design of novel derivatives or reaction pathways for this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking identifies potential bioactive conformations. Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., RDKit) to screen substituent effects on reactivity or binding affinity . Reaction path search algorithms (e.g., GRRM) minimize experimental bottlenecks by prioritizing energetically favorable routes .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent yield or bioactivity)?

Methodological Answer:

  • Statistical validation : Use ANOVA or response surface methodology to isolate confounding variables (e.g., impurity profiles, solvent traces) .
  • Cross-lab replication : Collaborate with independent labs to verify reproducibility, employing standardized protocols (e.g., USP methodologies) .
  • Meta-analysis : Aggregate datasets from literature (e.g., Reaxys, SciFinder) to identify trends or outliers in synthesis or bioactivity .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • In vitro assays : Use fluorescence polarization or SPR to measure binding kinetics with target proteins (e.g., enzymes in the isoindole metabolic pathway).
  • Isotopic labeling : Track metabolic fate via 13C/15N-labeled analogs in cell cultures, analyzed via LC-MS .
  • CRISPR-Cas9 knockout models : Validate target specificity by observing phenotypic changes in gene-edited cell lines.

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

Methodological Answer:

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic modifiers for high-resolution enantiomer separation .
  • Crystallization-induced diastereomer resolution : Employ chiral resolving agents (e.g., tartaric acid derivatives) to isolate stereoisomers .

Methodological Resources

  • Experimental Design : Leverage factorial design software (e.g., Design-Expert) for multivariate optimization .
  • Data Security : Implement encrypted ELNs (Electronic Lab Notebooks) to ensure data integrity and compliance with FAIR principles .
  • Safety Protocols : Adopt PPE guidelines (gloves, goggles) and waste disposal protocols for hazardous intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid
Reactant of Route 2
7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid

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